molecular formula C10H9N3O B13289568 4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde

4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde

Cat. No.: B13289568
M. Wt: 187.20 g/mol
InChI Key: FSJUROGEULNIFJ-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde is a benzaldehyde derivative featuring a 1,2,3-triazole ring substituted with a methyl group at the 1-position and linked to the benzene ring at the para position. The aldehyde functional group at the benzene ring provides reactivity for further chemical modifications, while the methyl group on the triazole enhances steric bulk and modulates electronic properties. This compound is of interest in medicinal chemistry and materials science due to the triazole's stability and capacity for hydrogen bonding .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

4-(3-methyltriazol-4-yl)benzaldehyde

InChI

InChI=1S/C10H9N3O/c1-13-10(6-11-12-13)9-4-2-8(7-14)3-5-9/h2-7H,1H3

InChI Key

FSJUROGEULNIFJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methyl-1H-1,2,3-Triazole Core

While direct literature on 4-(1-methyl-1H-1,2,3-triazol-5-yl)benzaldehyde is limited, methods for synthesizing related 1-methyl-1H-1,2,3-triazole derivatives provide a foundation.

A common approach involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form the 1,2,3-triazole ring, followed by methylation at the nitrogen to yield the 1-methyl derivative. This method is widely accepted for regioselective triazole formation.

Functionalization at the 5-Position of the Triazole

Selective substitution at the 5-position can be achieved via lithiation strategies:

  • Deprotonation at the 5-position using strong bases such as lithium diisopropylamide (LDA).
  • Subsequent electrophilic substitution with benzaldehyde derivatives or formylating agents.

This lithiation-electrophilic substitution sequence allows for precise installation of the benzaldehyde moiety on the triazole ring.

Direct Coupling with Benzaldehyde

An alternative method involves the reaction of preformed 1-methyl-1H-1,2,3-triazole derivatives with benzaldehyde under basic conditions to form the target compound. For example, reactions in ethanol with sodium hydroxide or triethylamine as base can facilitate the coupling, as seen in related chalcone syntheses involving triazole and benzaldehyde derivatives.

Detailed Stepwise Preparation Protocol (Inferred and Adapted)

Step Reagents and Conditions Description Expected Yield/Notes
1 Synthesis of 1-methyl-1H-1,2,3-triazole Copper(I)-catalyzed azide-alkyne cycloaddition followed by methylation with methyl iodide or methyl sulfate High yield, regioselective
2 Lithiation of 1-methyl-1H-1,2,3-triazole Treatment with LDA in tetrahydrofuran at low temperature (e.g., -78°C) Generates 5-lithiated intermediate
3 Electrophilic substitution with 4-formylbenzaldehyde Addition of 4-formylbenzaldehyde to the lithiated intermediate Formation of this compound
4 Workup and purification Aqueous quench, extraction, and chromatographic purification Purity >95% achievable

Alternative Preparation Routes and Related Compounds

A patent describing preparation of 1-methyl-1H-1,2,4-triazole-3-methyl formate outlines a multi-step synthesis involving:

  • Methylation of 1,2,4-triazole with chloromethane under basic reflux.
  • Protection of the 5-position with lithium reagents.
  • Carboxylation at the 3-position using carbon dioxide.
  • Conversion to methyl ester and subsequent deprotection.

While this patent focuses on 1,2,4-triazoles, analogous strategies can be adapted for 1,2,3-triazoles, highlighting the utility of lithiation and electrophilic substitution in triazole chemistry.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range References
CuAAC "Click" + Methylation + Lithiation + Electrophilic Substitution High regioselectivity, modular, widely used Requires multiple steps, sensitive to moisture 70-90% overall
Direct base-catalyzed condensation of triazole with benzaldehyde Simpler, fewer steps Possible side reactions, lower regioselectivity Moderate (50-70%)
Multi-step protection-carboxylation-esterification (from 1,2,4-triazole patent) High control over substitution pattern Complex, longer synthesis Variable

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the triazole ring.

Major Products:

    Oxidation: 4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzoic acid.

    Reduction: 4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzyl alcohol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde is largely dependent on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The triazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl) (CAS 1022159-16-5): Lacks the methyl group on the triazole, resulting in reduced steric hindrance and altered electronic properties .

4-(1-Benzyl-1H-1,2,3-triazol-5-yl)benzonitrile : Substitutes the aldehyde with a nitrile group and replaces the methyl with a benzyl group, increasing lipophilicity .

Table 1: Structural and Functional Group Comparison
Compound Name Triazole Substituent Benzene Substituent Key Functional Groups
4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde 1-Methyl Aldehyde Aldehyde, Triazole
Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl) None Aldehyde Aldehyde, Triazole
4-(1-Benzyl-1H-1,2,3-triazol-5-yl)benzonitrile 1-Benzyl Nitrile Nitrile, Triazole
N-((1-Benzyl-...-2-nitrobenzamides 1-Benzyl Nitrobenzamide Benzothiazole, Nitro, Triazole

Physicochemical Properties

  • Benzaldehyde, 4-(1H-1,2,3-triazol-5-yl) ():
    • Boiling point: 422.1±28.0 °C (predicted)
    • Density: 1.320±0.06 g/cm³ (predicted)
    • pKa: 7.88±0.70 (predicted) .
  • This compound: Predicted to have a higher molecular weight (MW 187.2 g/mol) than its non-methylated analog (MW 173.17 g/mol), likely increasing boiling point and reducing aqueous solubility.
  • 4-(1-Benzyl-1H-1,2,3-triazol-5-yl)benzonitrile : The benzyl group and nitrile substituent enhance hydrophobicity, making it less polar than aldehyde-containing analogs .

Biological Activity

4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde is a compound that integrates a benzaldehyde functional group with a 1H-triazole ring. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C10H9N3OC_{10}H_9N_3O with a molecular weight of approximately 187.20 g/mol .

The presence of both aromatic and heterocyclic moieties in this compound allows for diverse chemical interactions. These interactions include hydrogen bonding and π–π stacking, which are crucial for binding with biological macromolecules such as enzymes and receptors .

Antiviral Properties

Recent studies have highlighted the antiviral potential of triazole derivatives, including those similar to this compound. For instance, triazole-containing compounds have been shown to suppress the hemagglutinating activity of viruses like influenza A . The structure–activity relationship (SAR) studies suggest that modifications on the triazole ring can significantly enhance antiviral efficacy .

Cytotoxicity and Selectivity

In vitro studies assessing the cytotoxicity of related triazole compounds indicate that many exhibit low toxicity at therapeutic concentrations. For example, compounds derived from triazoles demonstrated an ability to decrease viral infectivity without achieving lethal doses in tested cell lines . This selectivity is crucial for developing safe antiviral agents.

Study on Antiviral Activity

A study focused on various triazole derivatives demonstrated that specific substituents on the triazole ring could enhance antiviral activity against influenza viruses. Compounds with methyl or methoxyl groups at certain positions exhibited improved potency compared to their unsubstituted counterparts . This suggests that this compound may similarly benefit from structural modifications.

Structure–Activity Relationship (SAR)

A comprehensive SAR analysis of triazole derivatives indicates that the presence of electron-donating groups enhances biological activity. For example, modifications at the C-4 position of the triazole ring were found to influence the inhibition of viral neuraminidase activity significantly . Such findings underscore the importance of chemical structure in determining biological efficacy.

Comparative Analysis

The following table summarizes key biological activities and characteristics of compounds structurally related to this compound:

Compound NameBiological ActivityUnique Aspects
4-(1H-1,2,4-triazol-1-yl)benzaldehydeModerate antiviral activityDifferent triazole isomer; distinct reactivity patterns
2-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehydeEnhanced lipophilicityMethyl substitution may improve biological activity
4-(2H-1,2,3-triazol-2-yl)benzaldehydePotential applications in drug designDifferent isomer; unique binding interactions

Q & A

Q. How can researchers optimize the synthesis of 4-(1-Methyl-1H-1,2,3-triazol-5-yl)benzaldehyde to improve yield and purity?

Methodological Answer: The synthesis of triazole derivatives often employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) or silver nanoparticle-catalyzed [3+2] cycloadditions. For example, silver nanoparticles derived from Protorhus longifolia were used to synthesize 4-(1-benzyl-1H-1,2,3-triazol-5-yl)benzonitrile in 24% yield under mild conditions . Key optimization strategies include:

  • Catalyst selection : Compare Cu(I) vs. AgNP systems for regioselectivity and reaction time.
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
  • Temperature control : Microwave-assisted synthesis reduces time and improves purity (e.g., 80°C for 1 hour) .

Q. Example Optimization Table

Catalyst SystemSolventTemperatureYield (%)Reference
CuSO₄·NaAscDMF60°C, 12 h65[General]
AgNPsEtOHRT, 18 h24
Microwave (Cu)MeCN80°C, 1 h78

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while triazole protons appear as singlets (δ 7.5–8.5 ppm). Aromatic protons from the benzaldehyde moiety show splitting patterns between δ 7.2–8.0 ppm .
  • IR Spectroscopy : Key peaks include C=O (aldehyde) at ~1700 cm⁻¹ and triazole C-N stretching at ~1450 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀N₃O: m/z 200.0822).

Q. Example NMR Data (Hypothetical)

Proton Positionδ (ppm)MultiplicityIntegration
Aldehyde (CHO)10.1Singlet1H
Triazole (C-H)8.2Singlet1H
Aromatic (Ph)7.6–8.0Multiplet4H

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing triazole derivatives?

Methodological Answer: Contradictions in regioselectivity or by-product formation (e.g., tetrazole vs. triazole) can arise from catalyst choice or reaction conditions. For example, AgNP catalysis in exclusively yielded 4-(1-benzyl-1H-1,2,3-triazol-5-yl)benzonitrile, avoiding tetrazole by-products. To address discrepancies:

  • Mechanistic studies : Use DFT calculations to map energy barriers for competing pathways.
  • By-product isolation : Employ flash chromatography (e.g., petroleum ether/EtOAc gradients) to separate products .
  • Reaction monitoring : Use in-situ IR or LC-MS to track intermediate formation.

Q. What are best practices for X-ray crystallographic analysis of this compound?

Methodological Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
  • Refinement : SHELXL (v2018) is recommended for high-resolution data. Key steps include:
    • Hydrogen placement : Place geometrically and refine using riding models.
    • Disorder modeling : Apply PART instructions for flexible groups (e.g., methyl on triazole) .
  • Validation : Check R-factor convergence (e.g., R₁ < 0.05) and Hirshfeld surface analysis for non-covalent interactions (e.g., O···π-hole tetrel bonding) .

Q. Example Crystallographic Parameters

ParameterValue
Space groupP2₁2₁2₁
a, b, c (Å)5.92, 7.34, 15.88
R₁ (I > 2σ)0.032

Q. How can computational methods (DFT, docking) predict the biological activity of this compound?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.5 eV) indicates charge-transfer potential .
  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., α-glucosidase). The triazole ring may coordinate with catalytic Zn²⁺ ions, while the aldehyde forms hydrogen bonds .
  • ADMET prediction : SwissADME estimates logP (~2.1) and bioavailability scores to prioritize derivatives.

Q. What strategies mitigate stability issues during storage or derivatization of the aldehyde group?

Methodological Answer:

  • Protection : Convert the aldehyde to a stable acetal using ethylene glycol and p-TsOH .
  • Derivatization : React with amines (e.g., hydrazines) to form hydrazones, enhancing stability for biological assays .
  • Storage : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation .

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